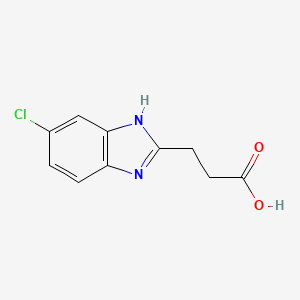

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

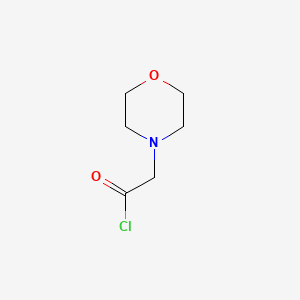

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a biochemical compound used for proteomics research . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . A series of benzimidazole-oxadiazole compounds were synthesized, which could be similar to the synthesis of our compound .Molecular Structure Analysis

The molecular formula of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is C10H9ClN2O2 . The structure data file of this compound is available and can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis

Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties .Aplicaciones Científicas De Investigación

Neuroprotective Applications

A study by Baudy et al. (2001) focused on the design, synthesis, and biological evaluation of benzimidazole-spaced phosphono-alpha-amino acid competitive NMDA antagonists. The compounds, including derivatives similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," demonstrated potent and selective NMDA antagonistic activity. One specific compound showed significant neuroprotective potential by reducing the volume of infarcted brain tissue in an ischemia model, highlighting its therapeutic potential as a neuroprotective agent Baudy, Fletcher, Yardley, Zaleska, Bramlett, Tasse, Kowal, Katz, Moyer, & Abou-Gharbia, 2001.

Antimicrobial Activity

El-Meguid (2014) synthesized new compounds containing a benzimidazole moiety, similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," incorporated into different amino acids and sulfamoyl and/or pyrrole analogues. These compounds were evaluated for their antimicrobial activities against various bacteria and fungi. The study found significant effectiveness against gram-positive and gram-negative bacteria, as well as fungal species, underscoring the potential of these derivatives in developing new antimicrobial agents El-Meguid, 2014.

Applications in Material Science

In a study by Wei et al. (2006), tridentate ligands derived from benzimidazole, including structures akin to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," were synthesized and reacted with rhenium tricarbonyl complexes. These complexes exhibited interesting luminescence properties, suggesting their potential use in developing novel fluorescence applications Wei, Babich, Ouellette, & Zubieta, 2006.

Safety And Hazards

Propiedades

IUPAC Name |

3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPODEKMPICKOID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424388 |

Source

|

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

CAS RN |

82138-56-5 |

Source

|

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)